molecular formula C7H12F2O2 B2899751 4,4-Difluoro-3,3-dimethylpentanoic acid CAS No. 2024430-38-2

4,4-Difluoro-3,3-dimethylpentanoic acid

Cat. No.: B2899751
CAS No.: 2024430-38-2
M. Wt: 166.168
InChI Key: HTPZWHAWGVLSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-3,3-dimethylpentanoic acid is a chemical compound with the molecular formula C7H12F2O2 and a molecular weight of 166.17 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12F2O2/c1-6(2,4-5(10)11)7(3,8)9/h4H2,1-3H3,(H,10,11) . This indicates that the molecule consists of a pentanoic acid backbone with two fluorine atoms attached to the fourth carbon atom and two methyl groups attached to the third carbon atom .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.

Safety and Hazards

The safety information available indicates that 4,4-Difluoro-3,3-dimethylpentanoic acid may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its vapors, using personal protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name

4,4-difluoro-3,3-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c1-6(2,4-5(10)11)7(3,8)9/h4H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPZWHAWGVLSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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